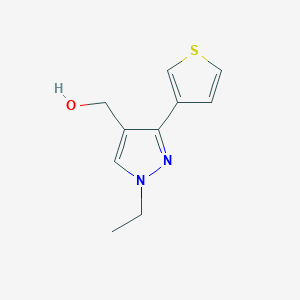

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGNIXWLVOADOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known for its electron-rich nature, which allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the pyrazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modulating their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor invasion and metastasis in cancer models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. Prolonged exposure to this compound can lead to gradual degradation and the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For example, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

The compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization. Various synthetic routes have been explored, often utilizing starting materials such as thiophenes and aldehydes under acidic or basic conditions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluating various substituted pyrazoles demonstrated that modifications in the thiophene and pyrazole structures can enhance their antimicrobial efficacy against a range of bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. It was found to inhibit tubulin polymerization, a crucial process for cancer cell division. A recent study reported that structural variations in pyrazole derivatives could be tuned to enhance their antitumor effects, suggesting that this compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrazole compounds have shown promising results. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating significant potential for therapeutic applications in managing inflammatory diseases .

Case Studies

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups on the thiophene ring displayed enhanced antibacterial activity compared to their counterparts .

- Antitumor Evaluation : In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Pyrazole Derivatives

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including those containing thiophene moieties, exhibit notable antibacterial and antifungal properties. For example, a study synthesized a series of novel compounds based on the pyrazole framework, demonstrating effective antimicrobial activity against various pathogens. The incorporation of the thiophene group enhances the biological activity due to its electron-donating properties, which can improve the interaction with biological targets .

Antitumor Properties

Compounds similar to (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol have been investigated for their antitumor effects. A study highlighted that certain bis-pyrazole derivatives incorporating thiophene showed promising results as anti-tumor agents. These compounds were tested against different cancer cell lines, indicating their potential as therapeutic agents in oncology .

Neurological Applications

The compound has also been explored for its neurological benefits. Research indicates that pyrazole derivatives can inhibit certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The modulation of these enzymes may provide therapeutic avenues for treating cognitive impairments associated with aging and neurodegeneration .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films and exhibit semiconducting behavior can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating pyrazole-based materials can improve device performance due to their favorable charge transport characteristics .

Case Study 1: Antimicrobial Screening

In a study conducted by Ashok et al., a series of (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones were synthesized and screened for antimicrobial activity. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial efficacy against strains like E. coli and S. aureus .

Case Study 2: Antitumor Evaluation

A research team investigated a new series of bis-pyrazolyl-thiazoles incorporating thiophene moieties for their anti-tumor activity against various cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation, suggesting their potential as novel anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol with analogous pyrazole derivatives:

Key Observations :

- Substituent Effects : Ethyl (C₂H₅) at N1 provides moderate steric bulk compared to phenyl (C₆H₅) in or methyl (CH₃) in . Thiophen-3-yl vs. thiophen-2-yl alters electronic distribution due to sulfur’s position .

- Molecular Weight : Higher molecular weight analogs (e.g., ) may exhibit reduced solubility in aqueous media.

Crystallographic and Computational Analysis

- SHELX Refinement : The target compound’s crystal structure (if resolved) would utilize SHELXL for refinement, as described in and . Substituents like ethyl and thiophen-3-yl influence packing efficiency and hydrogen-bonding networks.

- DFT Studies : Comparative computational modeling could reveal electronic differences; thiophen-3-yl’s electron-rich sulfur may increase nucleophilicity at C4 compared to phenyl analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrazoles such as (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol typically involves the construction of the pyrazole ring followed by functionalization at specific positions. The preparation methods can be broadly categorized into:

Detailed Preparation Methods

Pyrazole Ring Formation

A common approach to synthesize pyrazole derivatives involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. For the target compound, the thiophen-3-yl substituent at C-3 suggests the use of a thiophene-containing ketone or aldehyde as a precursor.

Step 1: Preparation of 3-thiophenyl-substituted pyrazole

The reaction of ethyl hydrazine derivatives with 3-thiophenecarbaldehyde or 3-thiophenyl diketones under reflux in glacial acetic acid or ethanol yields the pyrazole ring with the thiophen-3-yl substituent at C-3.

Step 2: N-ethylation

The N-1 position is ethylated either by using ethyl hydrazine in the initial cyclization or by post-cyclization alkylation using ethyl halides under basic conditions.

Introduction of the Hydroxymethyl Group at C-4

Method A: Direct functionalization

The hydroxymethyl group can be introduced by selective reduction of a formyl or ester group at C-4. For example, a pyrazole-4-carbaldehyde intermediate can be reduced with sodium borohydride (NaBH4) or similar mild hydride reagents to yield the corresponding hydroxymethyl derivative.

Method B: Use of hydroxymethyl-substituted precursors

Alternatively, the pyrazole ring can be constructed from precursors already bearing the hydroxymethyl functionality, such as hydroxymethyl-substituted β-diketones or α,β-unsaturated aldehydes, ensuring the substituent is retained after cyclization.

Representative Synthetic Procedure

A typical synthesis reported for related pyrazole derivatives involves:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-thiophenecarbaldehyde + ethyl hydrazine in glacial acetic acid, reflux 12-24 h | Cyclization to form 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde intermediate | 70-80 |

| 2 | NaBH4 in methanol or ethanol at 0-5 °C | Reduction of aldehyde to hydroxymethyl group | 75-85 |

| 3 | Purification by recrystallization or chromatography | Isolation of this compound | — |

This method aligns with general pyrazole synthesis protocols and functional group transformations reported in the literature.

Reaction Conditions and Catalysts

Solvents: Ethanol, methanol, or glacial acetic acid are preferred solvents for cyclization and reduction steps due to their polarity and ability to dissolve both organic and inorganic reagents.

Catalysts: For reduction steps, sodium borohydride is the common reducing agent. Hydrogenation catalysts such as palladium on carbon are used in related pyrazole syntheses but are less common for selective hydroxymethyl introduction unless reduction of other groups is required.

Temperature: Reflux conditions (80-120 °C) are typical for cyclization, while reduction is performed at low temperatures (0-5 °C) to control selectivity.

Analytical and Characterization Data

NMR Spectroscopy: The presence of the hydroxymethyl group is confirmed by characteristic singlets around 4.5-5.0 ppm in ^1H-NMR for the –CH2OH protons, and the aromatic and heteroaromatic protons appear in the expected chemical shift ranges.

IR Spectroscopy: A broad absorption band around 3300-3500 cm^-1 corresponds to the hydroxyl group, while pyrazole ring vibrations are observed near 1500-1600 cm^-1.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 208.28 g/mol confirm the compound identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Reduction | 3-thiophenecarbaldehyde + ethyl hydrazine | Glacial acetic acid reflux; NaBH4 reduction | Straightforward; good yields | Requires careful control of reduction |

| Pre-functionalized Precursors | Hydroxymethyl-substituted diketones or aldehydes | Acid catalysis, reflux | Avoids reduction step | Availability of precursors |

| Post-cyclization Alkylation | Pyrazole intermediate + ethyl halide | Base, solvent (e.g., K2CO3, DMF) | Allows late-stage modification | Possible side reactions |

Research Findings and Notes

The preparation of this compound aligns with general pyrazole synthetic methods reported in heterocyclic chemistry literature.

The reduction of aldehyde intermediates to hydroxymethyl derivatives is a well-established approach to introduce the –CH2OH group without affecting other sensitive functionalities.

The use of polar protic solvents and mild reducing agents ensures high selectivity and yield.

No direct patented preparation method for this exact compound was found, but related pyrazole syntheses provide a reliable synthetic framework.

Q & A

Basic: What are the common synthetic routes for preparing (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example:

- Step 1: Reacting a thiophene-substituted aldehyde with an ethyl-substituted hydrazine derivative in ethanol under basic conditions (e.g., KOH) to form the pyrazole core .

- Step 2: Hydroxymethylation at the pyrazole C4 position via nucleophilic substitution or reduction of a carbonyl intermediate .

- Key Conditions: Reflux in ethanol or glacial acetic acid (4–16 hours), followed by recrystallization (ethanol or DMF-EtOH mixtures) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection: Ethanol or acetic acid enhances cyclocondensation kinetics compared to polar aprotic solvents .

- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine-ketone cyclization .

- Temperature Control: Prolonged reflux (≥12 hours) ensures complete conversion but risks decomposition; TLC monitoring (silica gel, ethyl acetate/hexane) is critical .

- Purification: Gradient recrystallization (ethanol → DMF-EtOH) removes byproducts like unreacted aldehydes or oligomers .

Advanced: How to resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

- Cross-Validation:

- Case Study: Discrepancies in hydroxyl group positioning (X-ray vs. NMR) may arise from dynamic equilibria in solution; variable-temperature NMR or neutron diffraction can clarify .

Advanced: What strategies control regioselectivity in pyrazole-thiophene substitutions?

Methodological Answer:

- Directing Groups: Electron-withdrawing groups (e.g., -NO₂) at the thiophene 3-position direct electrophilic substitution to the pyrazole C4 position .

- Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) ensures selective thiophene attachment at the pyrazole C3 position .

- Thermodynamic Control: Higher reaction temperatures (>100°C) favor the 1-ethyl-3-thiophenyl isomer over 1-ethyl-5-thiophenyl due to steric and electronic stabilization .

Advanced: How are computational models used to predict biological activity or stability?

Methodological Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like 11β-HSD1, guided by structural analogs in patents .

- DFT Calculations: Predicts stability of tautomers (e.g., pyrazole vs. pyrazoline forms) and reaction pathways for hydroxyl group derivatization .

- MD Simulations: Assesses solvation effects on the compound’s conformational flexibility in aqueous vs. lipid environments .

Advanced: How to analyze and mitigate byproduct formation during synthesis?

Methodological Answer:

- Byproduct Identification:

- HPLC-MS: Detects oligomers (e.g., dimeric pyrazole-thiophene adducts) .

- TLC Staining: Iodine vapor or UV visualization identifies unreacted starting materials .

- Mitigation:

- Stoichiometric Precision: Use a 10% excess of hydrazine to drive cyclocondensation to completion .

- Low-Temperature Quenching: Pouring the reaction mixture onto ice-acetic acid minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.